molecular formula C14H8ClFN2O2S B119616 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine CAS No. 149338-26-1

5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine

Cat. No.: B119616
CAS No.: 149338-26-1
M. Wt: 322.7 g/mol
InChI Key: GSOBTPZMZQWOQV-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine is a synthetic organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of various functional groups such as amine, chloro, fluorophenyl, and nitro groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Amino Group: Amination reactions using suitable amine sources.

    Chlorination and Nitration: Chlorination can be done using reagents like thionyl chloride, while nitration can be achieved using nitric acid and sulfuric acid.

    Attachment of Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and cost-effective processes. These may include continuous flow reactions, use of catalysts to enhance reaction rates, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine depends on its interaction with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene Derivatives: Compounds with similar core structures but different functional groups.

    Chloro and Nitro Substituted Compounds: Compounds with similar substituents but different core structures.

Uniqueness

5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

149338-26-1

Molecular Formula

C14H8ClFN2O2S

Molecular Weight

322.7 g/mol

IUPAC Name

5-chloro-N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C14H8ClFN2O2S/c15-8-1-6-12-11(7-8)13(14(21-12)18(19)20)17-10-4-2-9(16)3-5-10/h1-7,17H

InChI Key

GSOBTPZMZQWOQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])F

Key on ui other cas no.

149338-26-1

Synonyms

5-chloro-N-(4-fluorophenyl)-2-nitro-benzothiophen-3-amine

Origin of Product

United States

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